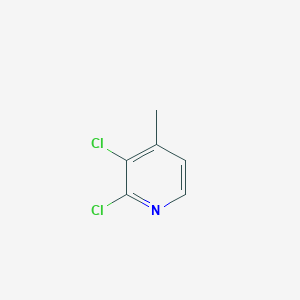

2,3-Dichloro-4-methylpyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRXSWAYTGAJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596585 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191419-07-5 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dichloro 4 Methylpyridine and Its Analogs

Strategies for Regioselective Halogenation of Pyridine (B92270) Rings

The inherent electronic properties of the pyridine ring make it resistant to electrophilic aromatic substitution, a common method for halogenating benzene (B151609) derivatives. nih.govnih.gov Such reactions on pyridines often require harsh conditions, including high temperatures and the use of strong Lewis acids, which can lead to a mixture of regioisomers and limited substrate scope. nih.govchemrxiv.org To overcome these limitations, several strategies have been developed to control the position of halogenation with greater precision.

Multi-Step Chlorination Protocols

A frequent strategy to control the placement of multiple chlorine atoms involves a sequential, multi-step approach. This often begins with the activation of the pyridine ring. One of the most effective methods for achieving 2-halogenation is through the use of pyridine N-oxides. nih.govresearchgate.net The N-oxide functionality activates the C2 and C6 positions towards electrophilic attack and subsequent substitution.

For instance, a precursor like 4-methylpyridine (B42270) can be oxidized to 4-methylpyridine N-oxide. This intermediate can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride to selectively introduce a chlorine atom at the C2 position, yielding 2-chloro-4-methylpyridine (B103993). researchgate.netalkalimetals.com Following the introduction of the first chlorine atom, a second, more directed chlorination step is required to install the second chlorine at the C3 position. This subsequent step is often more challenging and may require the directed approaches discussed below.

Another multi-step protocol involves starting with a pre-functionalized pyridine. For example, 2-amino-4-methylpyridine (B118599) can be converted into 2-chloro-4-methylpyridine via diazotization followed by a Sandmeyer reaction. doaj.orgchemicalbook.com This provides a regiochemically pure starting material for the introduction of the second chlorine atom.

Directed Halogenation Approaches

To overcome the inherent reactivity patterns of the pyridine ring, chemists employ directing groups to force halogenation at specific sites. Directed ortho-metalation (DoM) is a powerful technique where a functional group on the ring directs a strong base to deprotonate an adjacent carbon atom. nih.gov The resulting lithiated or magnesiated intermediate can then be quenched with an electrophilic chlorine source (e.g., N-chlorosuccinimide (NCS) or hexachloroethane) to install a chlorine atom with high regioselectivity.

A more recent and innovative approach involves a temporary modification of the pyridine ring's structure. A ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates has been developed for the highly selective 3-halogenation of pyridines under mild conditions. nih.govchemrxiv.org This process transforms the electron-deficient pyridine into a series of polarized alkene intermediates that readily react with electrophilic halogen sources, providing a powerful tool for accessing substitution patterns that are difficult to achieve through classical methods. nih.govchemrxiv.org

Precursor Chemistry and Synthetic Routes

The choice of starting material is fundamental to the successful synthesis of 2,3-dichloro-4-methylpyridine. The synthetic design must account for the introduction of two chlorine atoms and the preservation of the methyl group at the C4 position.

Utilization of Methylpyridine Isomers in Synthesis

The most logical precursor for this compound is an isomer of methylpyridine, also known as picoline. chempanda.com Given the target's structure, 4-methylpyridine (γ-picoline) is a common starting point. A typical synthetic sequence might begin with the conversion of 4-methylpyridine to an intermediate that is more amenable to controlled chlorination.

Table 1: Synthetic Route from 4-Methylpyridine

| Step | Reaction | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Oxidation | m-CPBA or H₂O₂/Acetic Acid | 4-Methylpyridine N-oxide |

| 2 | Chlorination at C2 | POCl₃ or SO₂Cl₂ | 2-Chloro-4-methylpyridine |

| 3 | Directed Chlorination at C3 | LDA then NCS | This compound |

Alternatively, other isomers or pre-functionalized methylpyridines can be employed. The synthesis of 3-Amino-2-chloro-4-methylpyridine (B17603), a key intermediate for various pharmaceuticals, has been achieved from precursors like 2-amino-4-picoline or 2-hydroxy-4-picoline. chemicalbook.com These compounds can be manipulated through chlorination and other functional group transformations to build the desired dichlorinated structure. chemicalbook.com

Conversion Pathways from Polychlorinated Pyridines

An important industrial strategy for synthesizing specific dichloropyridine isomers involves the selective dechlorination of a more highly chlorinated precursor. This method circumvents the challenges of direct, regioselective chlorination by first exhaustively chlorinating a substrate and then selectively removing chlorine atoms from undesired positions.

A plausible and efficient route to this compound would involve the synthesis of 2,3,6-trichloro-4-methylpyridine (B3191141) as a key intermediate. This trichlorinated compound can be subjected to selective catalytic hydrodechlorination. The chlorine atom at the C6 position is generally more labile and susceptible to removal than those at the C2 and C3 positions. patsnap.comcabidigitallibrary.org This selective removal yields the target this compound with high purity. The initial 2,3,6-trichloro-4-methylpyridine can be prepared by the chlorination of precursors like 2,6-dichloro-4-methylpyridine. patsnap.com

Catalytic Approaches in Dichloropyridine Synthesis

Catalysis plays a pivotal role in the synthesis of dichloropyridines, particularly in the selective hydrodechlorination of polychlorinated precursors. This approach is often more efficient and environmentally benign than stoichiometric methods. The catalyst's composition and the reaction conditions are critical for achieving high selectivity and yield.

The most common catalysts for this transformation are based on palladium, typically supported on activated carbon (Pd/C). patsnap.compatsnap.com The reaction involves treating the trichloropyridine substrate with hydrogen gas in the presence of the catalyst and an acid scavenger, such as an amine base. patsnap.com

Recent research has focused on improving the selectivity and activity of these catalysts. Bimetallic catalysts, such as a Pd-Mg/C system, have been developed and shown to provide excellent results in the preparation of 2,3-dichloropyridine (B146566) from 2,3,6-trichloropyridine (B1294687). patsnap.com Other noble metal catalysts, including rhodium complexes like hydridocarbonyltris(triphenylphosphine)rhodium, have also been employed for this selective dechlorination, offering an alternative catalytic system with high efficiency. scispace.com

Table 2: Catalytic Systems for Selective Dechlorination

| Catalyst | Precursor | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Pd/C | 2,3,6-Trichloropyridine | 2,3-Dichloropyridine | H₂, Toluene, Triethylamine (B128534), 60-80°C | patsnap.com |

| Pd-Mg/C | 2,3,6-Trichloropyridine | 2,3-Dichloropyridine | H₂, Sodium Tartrate used in prep | patsnap.com |

| Hydridocarbonyltris(triphenylphosphine)rhodium | 2,3,6-Trichloropyridine | 2,3-Dichloropyridine | H₂ (50-100 MPa), Triethylamine, 50-80°C | scispace.com |

These catalytic methods are crucial for the large-scale, cost-effective production of this compound and its analogs, providing a reliable pathway to these important chemical intermediates.

Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful tools for the synthesis and modification of pyridine rings, enabling reactions that are otherwise difficult to achieve. One significant application in the synthesis of dichloropyridine analogs is the selective catalytic dechlorination of more highly chlorinated precursors.

A notable example is the synthesis of 2,3-dichloropyridine through the selective hydrodechlorination of 2,3,6-trichloropyridine. This transformation can be efficiently carried out using a palladium-on-carbon (Pd/C) catalyst. The process involves passing a solution of the trichloropyridine in methanol, along with hydrogen gas, through a fixed-bed reactor containing the catalyst. The palladium metal facilitates the cleavage of a specific C-Cl bond, primarily at the 6-position, which is more susceptible to hydrogenolysis. This method provides a direct route to 2,3-dichloropyridine, a close analog of the target compound, by leveraging the catalytic activity of palladium to achieve high selectivity and yield cabidigitallibrary.org.

This catalytic approach highlights a key strategy for producing complex halopyridines: synthesizing a polychlorinated intermediate that may be easier to access and then selectively removing specific chlorine atoms using a transition metal catalyst to arrive at the desired substitution pattern cabidigitallibrary.org.

Role of Lewis Acids in Halogenation

The direct chlorination of the pyridine ring is challenging due to its electron-deficient nature, which makes it resistant to electrophilic aromatic substitution. Lewis acids play a crucial role as catalysts in overcoming this hurdle by enhancing the electrophilicity of the chlorinating agent.

Lewis acids, such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃), function by coordinating with a chlorine molecule (Cl₂). This interaction polarizes the Cl-Cl bond, creating a highly reactive, positively charged chlorine species (Cl⁺) or a complex that acts as a potent electrophile. This activated electrophile is then able to attack the less-deactivated positions of the pyridine ring mdpi.com.

In the context of synthesizing polychlorinated picolines, Lewis acid catalysis is essential for introducing multiple chlorine atoms onto the ring. For instance, the synthesis of 2,3-dichloro-5-trifluoromethylpyridine involves the direct chlorination of 2-chloro-5-trifluoromethylpyridine using chlorine gas in the presence of ferric chloride at elevated temperatures (150-170 °C) alfa-chemical.com. Similarly, the vapor-phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine (B1294921) is effectively carried out in the presence of Lewis acid halide catalysts, such as zinc chloride, nickel chloride, or ferric chloride, deposited on an inorganic support epo.org. The Lewis acid is critical for activating the substrate for further chlorination, enabling the synthesis of highly substituted pyridine derivatives alfa-chemical.comepo.org.

Process Optimization and Scalability Studies

The commercial viability of synthesizing this compound and its analogs depends heavily on process optimization to maximize product yield, minimize the formation of unwanted byproducts, and ensure safe and reproducible scalability. This involves the precise control of various reaction parameters.

Yield Enhancement and Byproduct Minimization

In the synthesis of dichloropyridines, the formation of regioisomers and products from over-chlorination or under-chlorination are significant challenges. Process optimization aims to enhance the selectivity towards the desired product, thereby increasing the effective yield and simplifying purification.

A clear example of this is seen in the selective dechlorination of 2,3,6-trichloropyridine to 2,3-dichloropyridine. The choice of reaction conditions dramatically impacts the product distribution. The addition of an acid-binding agent, such as triethylamine, to the reaction mixture is crucial for minimizing the formation of byproducts. The hydrogen chloride (HCl) generated during the reaction can promote side reactions or deactivate the catalyst. Triethylamine neutralizes the HCl, leading to a significant improvement in the selectivity for 2,3-dichloropyridine and minimizing the formation of other isomers like 2,5-dichloropyridine (B42133) cabidigitallibrary.org.

The data below illustrates the impact of an acid-binding agent on selectivity.

| Acid-Binding Agent | Conversion of 2,3,6-Trichloropyridine (%) | Selectivity for 2,3-Dichloropyridine (%) | Selectivity for 2,5-Dichloropyridine (%) |

|---|---|---|---|

| None | 99.8 | 80.1 | 19.7 |

| Pyridine | 99.5 | 85.6 | 14.2 |

| Triethylamine | 99.6 | 96.5 | 3.4 |

Table 1: Effect of Acid-Binding Agents on the Selectivity of Dechlorination of 2,3,6-Trichloropyridine. Data sourced from cabidigitallibrary.org.

As shown, the use of triethylamine increases the selectivity for the desired 2,3-dichloropyridine from 80.1% to 96.5%, effectively minimizing the isomeric byproduct cabidigitallibrary.org.

Controlled Reaction Conditions (e.g., Stoichiometric Control, Temperature Regulation, Addition Rates)

Precise control over reaction conditions is paramount for achieving desired outcomes in pyridine halogenation. Key parameters include the molar ratio of reactants, reaction temperature, and contact time or addition rates.

Vapor-phase chlorination of 4-picoline (4-methylpyridine) illustrates the critical nature of these controls. In this process, the reaction temperature and the molar ratio of chlorine to the picoline substrate determine the extent and location of chlorination. For instance, chlorination can occur on the methyl group (side-chain) or the pyridine ring (nuclear). Controlling the temperature is essential to favor one over the other and to prevent over-chlorination google.com. A patent on the chlorination of β-picoline notes that temperatures above 450°C decrease selectivity and lead to the formation of undesired pentachloropyridine (B147404) epo.org.

The contact time of the reactants in the reactor is another critical variable. A longer contact time generally leads to more highly chlorinated products. In the vapor-phase chlorination of 4-picoline, a contact time of 8 seconds yields 4-trichloromethylpyridine as the main product, whereas reducing the contact time to 0.2-0.3 seconds favors the formation of 4-monochloromethylpyridine google.com.

The following table, derived from data on the selective dechlorination of 2,3,6-trichloropyridine, shows how temperature regulation directly influences product selectivity.

| Reaction Temperature (°C) | Conversion of 2,3,6-Trichloropyridine (%) | Selectivity for 2,3-Dichloropyridine (%) |

|---|---|---|

| 120 | 99.2 | 94.2 |

| 140 | 99.6 | 96.5 |

| 160 | 99.8 | 91.3 |

Table 2: Influence of Temperature on the Selective Dechlorination of 2,3,6-Trichloropyridine using a Pd/C catalyst and Triethylamine. Data sourced from cabidigitallibrary.org.

The data indicates that an optimal temperature of 140°C provides the highest selectivity for the desired 2,3-dichloropyridine product. Both lower and higher temperatures lead to a decrease in selectivity, highlighting the need for precise temperature regulation in scaling up the process cabidigitallibrary.org.

Elucidation of Chemical Reactivity and Advanced Transformations of 2,3 Dichloro 4 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 2,3-dichloro-4-methylpyridine core. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effects of the chlorine atoms, facilitates the attack of nucleophiles, particularly at positions ortho and para to the nitrogen atom.

The two chlorine atoms at the C2 and C3 positions exhibit distinct reactivities towards nucleophiles. The C2 position is significantly more activated for SNAr because it is ortho to the ring nitrogen. This proximity allows for effective stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction. In contrast, the C3 position is meta to the nitrogen, receiving less electronic activation, and is therefore considerably less reactive.

This reactivity difference allows for regioselective monosubstitution at the C2 position under controlled conditions. A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the C2-chloro substituent. The regioselectivity is kinetically controlled; the greater electrophilicity and stabilization of the transition state for attack at C2 make it the preferred site. stackexchange.com Forcing conditions, such as higher temperatures or stronger nucleophiles, may be required to achieve substitution at the less reactive C3 position, often leading to mixtures of products if the C2 position is also substituted. The presence of the electron-donating methyl group at C4 has a minor deactivating influence on the ring but does not override the powerful directing effect of the nitrogen atom.

The methyl group at the C4 position serves as a handle for various functional group interconversions, expanding the synthetic utility of the pyridine scaffold.

Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media can effectively convert the methyl group to a carboxyl function. reddit.com Another method involves the use of a halogen oxidizing agent, such as chlorine, in an aqueous acidic solution under the influence of actinic radiation. google.com These transformations yield 2,3-dichloro-4-pyridinecarboxylic acid, a valuable intermediate for amides and esters.

Side-Chain Halogenation: Free-radical halogenation can introduce halogen atoms onto the methyl group. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) allows for the synthesis of 2,3-dichloro-4-(halomethyl)pyridine derivatives. These benzylic-type halides are themselves versatile precursors for further nucleophilic substitutions, enabling the introduction of a wide array of functional groups. Side-chain fluorination can also be achieved by reacting with agents like hydrogen fluoride (B91410) and chlorine. google.com

Table 1: Selected Functional Group Interconversions of the C4-Methyl Group

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene (B151609). The electronegative nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical reaction conditions, further increasing this deactivation. masterorganicchemistry.com In this compound, the presence of two additional electron-withdrawing chloro groups renders the ring extremely electron-deficient and highly resistant to SEAr.

The only available positions for substitution are C5 and C6. The directing effects of the existing substituents must be considered:

The pyridine nitrogen strongly deactivates all positions and directs incoming electrophiles to C3 and C5.

The chloro groups at C2 and C3 are deactivating and ortho-, para-directing.

The methyl group at C4 is weakly activating and ortho-, para-directing.

Considering these influences, the C6 position is para to the C3-chloro group and ortho to the C5 position favored by the nitrogen. The C5 position is ortho to the C4-methyl group and meta to the C3-chloro group. Due to the severe deactivation of the ring, forcing conditions are necessary for any reaction to occur. Nitration, for example, might be achieved using potent nitrating systems like nitric acid in oleum, which has been used for other dichloropyridines. google.com The most probable site of substitution would be the C6 position, which is least deactivated, although yields are expected to be low.

Redox Chemistry and Associated Reaction Mechanisms

The this compound molecule can undergo redox reactions at several sites.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. google.com The resulting this compound N-oxide exhibits altered reactivity; for instance, the N-oxide group can activate the C2 and C6 positions for nucleophilic attack and can be subsequently removed if desired.

Reductive Dehalogenation: The chloro substituents can be removed via reduction. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base can lead to stepwise or complete dehalogenation. Another effective method is the use of bimetallic catalyst systems, such as Pd/Fe, which can achieve dechlorination under aqueous conditions. nih.gov The C2-Cl bond is generally more susceptible to reduction than the C3-Cl bond due to its position adjacent to the nitrogen.

Coupling Reactions and Complex Ligand Synthesis

Modern cross-coupling reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are highly effective for the functionalization of halo-pyridines. wikipedia.orgrsc.org For this compound, regioselectivity is a key consideration. The oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is the initial step, and its rate is influenced by bond strength and the electronic nature of the carbon atom.

The C2-Cl bond is generally more reactive in palladium-catalyzed couplings than the C3-Cl bond. This is attributed to the electronic activation by the adjacent nitrogen atom, making the C2 position more susceptible to oxidative addition. This inherent reactivity allows for selective mono-functionalization at C2 by carefully controlling stoichiometry and reaction conditions. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with an organoboron reagent. Selective coupling at the C2 position can be achieved with various aryl- and heteroarylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov

Sonogashira Coupling: This involves the coupling of a terminal alkyne with the aryl halide. nrochemistry.comorganic-chemistry.org The greater reactivity of the C2-Cl bond allows for the selective introduction of an alkynyl group at this position, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org

Subsequent coupling at the C3 position is possible under more vigorous conditions, providing a pathway to dissymmetric, polysubstituted pyridine derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Cyclo-condensation Reactions for Pyridine Ring Assembly

While the direct synthesis of this compound via a single cyclo-condensation reaction from acyclic precursors is not extensively documented, a notable multi-step synthetic route employs a cyclo-condensation reaction as a key step in assembling the pyridine ring. This process ultimately leads to the formation of a crucial precursor, which can then be converted to the target compound. This pathway commences with the condensation of readily available starting materials, malononitrile (B47326) and acetone (B3395972), to construct the core pyridine structure.

The initial step involves a Knoevenagel condensation of acetone with malononitrile, yielding isopropylidenemalononitrile. google.com This intermediate is then condensed with triethyl orthoformate in acetic anhydride. This reaction produces a mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile. google.com

The pivotal cyclo-condensation step is the ring closure of this mixture with anhydrous ammonia (B1221849) in ethanol (B145695). This reaction assembly furnishes the pyridine ring, resulting in the formation of 2-amino-4-methyl-pyridine-carbonitrile. google.com

The subsequent conversion of 2-amino-4-methyl-pyridine-carbonitrile to a more direct precursor of this compound involves a series of transformations. The 2-amino group is first converted to a 2-hydroxy group via a diazonium salt intermediate, which is then chlorinated using phosphorus oxychloride to yield 2-chloro-4-methyl-3-pyridinecarbonitrile. google.com The nitrile group is subsequently hydrolyzed to a carboxamide, which then undergoes a Hofmann rearrangement to afford 3-amino-2-chloro-4-methylpyridine (B17603). google.com

To arrive at the final product, this compound, the 3-amino group of 3-amino-2-chloro-4-methylpyridine can be replaced with a chlorine atom through a Sandmeyer reaction. This well-established method for converting aromatic amines to aryl halides involves the formation of a diazonium salt, which is then treated with a copper(I) chloride solution. researchgate.netwikipedia.orgbyjus.com

The following table summarizes the key cyclo-condensation and subsequent transformation reactions:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Acetone, Malononitrile | Knoevenagel Condensation | Isopropylidenemalononitrile |

| 2 | Isopropylidenemalononitrile | Triethyl orthoformate, Acetic anhydride | Mixture of unsaturated aldehyde equivalents |

| 3 | Mixture from Step 2 | Anhydrous ammonia, Ethanol | 2-Amino-4-methyl-pyridine-carbonitrile |

| 4 | 2-Amino-4-methyl-pyridine-carbonitrile | 1. Sodium nitrite, H₂O2. Phosphorus oxychloride | 2-Chloro-4-methyl-3-pyridinecarbonitrile |

| 5 | 2-Chloro-4-methyl-3-pyridinecarbonitrile | 1. H₂SO₄ (conc.)2. Hofmann Rearrangement (e.g., Br₂, NaOH) | 3-Amino-2-chloro-4-methylpyridine |

| 6 | 3-Amino-2-chloro-4-methylpyridine | 1. NaNO₂, HCl2. CuCl | This compound |

Spectroscopic and Advanced Structural Characterization of 2,3 Dichloro 4 Methylpyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govnih.govorganicchemistrydata.org

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2,3-Dichloro-4-methylpyridine is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The pyridine (B92270) ring contains two remaining protons at positions 5 and 6. Due to the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms, these aromatic protons are anticipated to be deshielded and resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm.

The proton at C-6 is adjacent to the ring nitrogen and would likely appear at a lower field than the proton at C-5. The methyl group at C-4 introduces an electron-donating effect, which would slightly shield the adjacent proton at C-5. The protons of the methyl group itself are expected to appear as a singlet in the upfield region, generally around δ 2.0–2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.1 - 7.4 | Doublet (d) |

| H-6 | ~8.0 - 8.3 | Doublet (d) |

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR and Coupling Constant Derivationsnih.govrsc.orglibretexts.orgresearchgate.net

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts are influenced by the electronegativity of the substituents.

The carbons directly bonded to the chlorine atoms (C-2 and C-3) would be significantly deshielded. Similarly, the carbons adjacent to the nitrogen atom (C-2 and C-6) will also experience a downfield shift. The carbon bearing the methyl group (C-4) and the methyl carbon itself will appear at relatively higher fields. Analysis of proton-coupled ¹³C spectra can provide valuable information on one-bond (¹J_CH_) and multi-bond (n_J_CH) coupling constants, further aiding in signal assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 155 |

| C-3 | ~130 - 135 |

| C-4 | ~145 - 150 |

| C-5 | ~125 - 130 |

| C-6 | ~148 - 152 |

Note: These are estimated values based on typical shifts for substituted pyridines. libretexts.orgresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysisyoutube.comyoutube.comlibretexts.orgyoutube.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's mass. A highly characteristic feature would be the isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) will produce a distinctive cluster of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•) from the molecular ion. youtube.comyoutube.com Subsequent fragmentation could involve the loss of HCl or the cleavage of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS)chemrxiv.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₆H₅Cl₂N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thereby providing unequivocal confirmation of the chemical formula.

Table 3: HRMS Data for this compound

| Formula | Isotope Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₅Cl₂N | ¹²C₆¹H₅³⁵Cl₂¹⁴N | 162.980 |

| C₆H₅Cl₂N | ¹²C₆¹H₅³⁵Cl³⁷Cl¹⁴N | 164.977 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysisnih.govresearchgate.netnist.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Theoretical studies on related compounds like 2,3-Dichloropyridine (B146566) provide insight into the expected vibrational frequencies. researchgate.net Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3000–3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N ring stretching: These vibrations of the pyridine ring are expected to produce a series of sharp bands in the 1400–1600 cm⁻¹ region.

CH₃ bending: Asymmetrical and symmetrical bending vibrations for the methyl group would be found around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N Ring stretch | 1550 - 1600 |

| C=C Ring stretch | 1400 - 1500 |

| CH₃ Bending | ~1450 and ~1380 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule, providing insights into the types of bonds and functional groups present. For pyridine derivatives, including those of this compound, the electronic spectra are typically characterized by two main types of transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

The solvent in which the spectrum is recorded can significantly influence the absorption maxima (λmax) of these transitions. Polar solvents, for instance, can lead to shifts in the absorption bands. The position and intensity of these bands are also sensitive to the nature and position of substituents on the pyridine ring. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption wavelengths. For example, studies on various substituted pyridines have demonstrated the effect of different functional groups on their electronic absorption spectra orientjchem.org. In furo[2,3-b]pyridine derivatives, which contain a related heterocyclic core, characteristic absorption bands are observed in the 250 to 390 nm range, attributed to both π → π* and n → π* transitions researchgate.net.

Interactive Table: Expected Electronic Transitions in Pyridine Derivatives.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Characteristics |

| π → π | 200 - 300 | High (1,000 - 50,000) | Strong absorption, sensitive to conjugation. |

| n → π | 250 - 350 | Low (10 - 1,000) | Weaker absorption, often overlaps with π → π* bands, sensitive to solvent polarity. |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule. For derivatives of this compound, X-ray crystallography can unambiguously confirm the molecular structure and provide insights into the effects of the chlorine and methyl substituents on the pyridine ring geometry.

The crystal structure of a molecule reveals how individual molecules pack together in the solid state. This packing is governed by various intermolecular forces, such as hydrogen bonds, halogen bonds, and π–π stacking interactions. For instance, in the crystal structure of 4-amino-3,5-dichloropyridine, a related isomer, molecules are assembled through N—H⋯N hydrogen bonds, forming supramolecular chains. These chains are further interconnected by offset π–π stacking interactions nih.gov. The analysis of such interactions is vital for understanding the physical properties of the compound, such as melting point and solubility.

The data obtained from X-ray diffraction analysis includes the unit cell dimensions, space group, and atomic coordinates. From these, a detailed molecular geometry can be derived.

Interactive Table: Representative Crystallographic Data for a Dichlorinated Pyridine Derivative (4-amino-3,5-dichloropyridine).

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.338 (3) |

| b (Å) | 11.969 (2) |

| c (Å) | 3.8638 (19) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Data is for 4-amino-3,5-dichloropyridine as a representative example of a dichlorinated pyridine derivative.

Regioselectivity and Stereochemical Insights from Crystal Structures

X-ray crystallography is an indispensable tool for determining the regioselectivity of chemical reactions, where a reaction can potentially yield multiple structural isomers. By providing a definitive map of atomic connectivity, a crystal structure analysis can confirm which regioisomer is formed. This is particularly relevant for substitution reactions on the this compound ring, where an incoming nucleophile could potentially replace either of the chlorine atoms.

A pertinent example of this application is the study of the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia (B1221849). X-ray crystallography of the product definitively showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, confirming that the substitution occurred regioselectively at the 4-position arabjchem.orgresearchgate.net. This experimental confirmation of regioselectivity is crucial and can be more reliable than predictions based solely on theoretical calculations.

Computational and Theoretical Chemistry of 2,3 Dichloro 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of molecular systems due to its favorable balance of accuracy and computational cost. uci.edu For pyridine (B92270) derivatives, DFT calculations, particularly using the B3LYP functional, have been shown to provide reliable results for geometry and vibrational frequencies. researchgate.net

A study on the closely related 2,3-Dichloropyridine (B146566) using the B3LYP method with the LANL2DZ basis set provides a reference for the expected electronic properties. researchgate.net The optimized molecular structure reveals the distribution of bond lengths and angles that confer its stability. Key electronic and thermodynamic parameters calculated for this related molecule offer valuable insights. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity and kinetic stability. The energy gap between them indicates the molecule's resistance to electronic excitation. researchgate.net

Table 1: Calculated Properties of 2,3-Dichloropyridine (B3LYP/LANL2DZ)

| Property | Value |

|---|---|

| Total Energy | -274.9074 a.u. |

| HOMO Energy | -7.47 eV |

| LUMO Energy | -1.72 eV |

| HOMO-LUMO Gap | 5.75 eV |

| Dipole Moment | 4.36 Debye |

Data sourced from a study on 2,3-Dichloropyridine. researchgate.net

Thermodynamic properties such as internal thermal energy (E), constant volume heat capacity (Cv), and entropy (S) can also be calculated, providing a comprehensive view of the molecule's energetic profile at a given temperature. researchgate.net

Table 2: Calculated Thermodynamic Properties of 2,3-Dichloropyridine (B3LYP/LANL2DZ)

| Contribution | E (kcal/mol) | Cv (cal/mol·K) | S (cal/mol·K) |

|---|---|---|---|

| Total | 47.741 | 23.896 | 83.244 |

| Translational | 0.889 | 2.981 | 40.866 |

| Rotational | 0.889 | 2.981 | 29.434 |

| Vibrational | 45.964 | 17.934 | 12.944 |

Data sourced from a study on 2,3-Dichloropyridine. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. uci.edursc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of these absorptions. rsc.org The Runge-Gross theorem provides the formal foundation for TD-DFT, establishing that the electron density can be used as the fundamental variable for describing quantum systems in place of the wavefunction. stackexchange.com

For 2,3-Dichloro-4-methylpyridine, TD-DFT calculations would predict the electronic transitions between molecular orbitals. Typically, the lowest energy transitions involve the promotion of an electron from the HOMO to the LUMO. Analysis of the orbitals involved can characterize these transitions, for instance, as n → π* or π → π* transitions, which are common in heterocyclic aromatic compounds. Studies on related dihalopicolines and their N-oxides have successfully used computational methods to calculate and assign electronic spectra, showing how substituents influence spectral parameters and the HOMO-LUMO energy gap. While specific TD-DFT data for this compound is not detailed in the available literature, the methodology remains a standard and powerful approach for predicting its electronic absorption spectrum and understanding its photophysical behavior. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of molecules. chemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. Intermediate potential regions are colored green. chemrxiv.org

For a molecule like this compound, the MEP map would show significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The chlorine atoms, being highly electronegative, would also create regions of negative potential. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential. An MEP analysis of the related 2,3-Dichloropyridine shows distinct positive and negative regions that help predict its reactivity toward other chemical species. researchgate.net Such analysis is crucial in understanding intermolecular interactions and guiding the synthesis of new derivatives. nih.gov

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by transforming it into a localized Lewis structure representation, consisting of one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org This method is used to analyze intramolecular charge transfer, delocalization, and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.euwisc.edu

For this compound, NBO analysis would reveal key intramolecular interactions:

Hyperconjugation: Interactions between the lone pairs of the nitrogen (n_N) and chlorine (n_Cl) atoms and the antibonding π* orbitals of the pyridine ring (π_C-C, π_C-N). These interactions lead to electron delocalization from the heteroatoms into the ring, stabilizing the molecule.

Bond Character: The analysis provides details on the hybridization of atoms and the composition of the bonding orbitals, clarifying the covalent and ionic nature of the bonds within the molecule. wikipedia.org For example, the C-Cl bonds would exhibit significant polarization towards the chlorine atoms.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of the compound, such as its conformational changes and its interactions with surrounding molecules like solvents or biological macromolecules.

While specific MD simulation studies on this compound are not prominent in the literature, this technique could be applied to understand several aspects:

Solvation Effects: Simulating the compound in a solvent like water or ethanol (B145695) would reveal how solvent molecules arrange around it and would allow for the calculation of solvation free energy.

Intermolecular Interactions: MD can model how multiple molecules of this compound interact with each other in the liquid or solid phase, providing insights into its bulk properties.

Binding to Receptors: If the compound has potential biological activity, MD simulations could be used to model its binding to a target protein, elucidating the binding mode and estimating the binding affinity.

In Silico Modeling for Structure-Property Relationship Predictions

In silico modeling encompasses a range of computational techniques used to predict the properties of a molecule based on its chemical structure. Quantitative Structure-Property Relationship (QSPR) models are a prime example, where statistical methods are used to correlate calculated molecular descriptors with experimentally observed properties. nih.gov

For this compound, a QSPR model could be developed by first calculating a large number of molecular descriptors. These descriptors can be derived from its 2D or 3D structure and can quantify various constitutional, topological, electronic, and quantum-chemical features. For example, data from DFT calculations, such as dipole moment, polarizability, and HOMO-LUMO energies, can serve as highly informative quantum-chemical descriptors. researchgate.net

Once the descriptors are calculated, a machine learning or statistical algorithm, such as multiple linear regression or boosted trees, can be trained on a dataset of similar compounds with known properties to build a predictive model. nih.gov Such a model could then be used to predict various properties for this compound, including its boiling point, solubility, toxicity, or biological activity, thus accelerating research and development by reducing the need for extensive experimental testing.

Based on a thorough review of scientific literature, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline. The central premise of the outline—that "this compound" serves as a key intermediate for the specific agrochemicals and pharmaceuticals listed—is not supported by established chemical synthesis routes.

Providing content under the specified headings would require presenting factually incorrect information, which contravenes the core requirement for accuracy. The actual pyridine-based intermediates used for the synthesis of the compounds mentioned in the outline are structurally different.

Here is a detailed breakdown of the findings:

Analysis of Agrochemical Synthesis (Section 6.1)

The agrochemical agents listed in the outline are synthesized from different pyridine precursors, not this compound:

Herbicides (Flazasulfuron, Fluazifop):

Flazasulfuron synthesis involves intermediates like 2-chloro-3-trifluoromethyl pyridine. agropages.com

Fluazifop is synthesized from 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). jst.go.jpnih.gov

Insecticides and Fungicides (Chlorantraniliprole, Cyantraniliprole, Fluazinam, etc.):

Chlorantraniliprole and Cyantraniliprole are synthesized using 2,3-dichloropyridine as a starting material. chemicalbook.comgoogle.comgoogle.com This precursor lacks the methyl group present in the subject compound.

Fluazinam is prepared from 2,3-dichloro-5-trifluoromethyl pyridine, which contains a trifluoromethyl group instead of a methyl group. patsnap.comgoogle.com

Sulfoxaflor synthesis utilizes 5-halo-2-trifluoromethyl pyridine. patsnap.comgoogle.com

Flonicamid is derived from precursors such as 2-chloro-4-trifluoromethyl pyridine. agropages.com

Analysis of Pharmaceutical Synthesis (Section 6.2)

A similar situation is observed in the context of pharmaceutical synthesis:

Precursor in API Synthesis (Nevirapine):

The key intermediate for the synthesis of the anti-HIV drug Nevirapine is 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC). chemicalbook.comchemicalbook.comnih.govvcu.edu While structurally related, this is a different compound than this compound. The established synthesis routes for Nevirapine start with CAPIC, not this compound. vcu.edugoogle.com

Given these discrepancies, generating an article based on the provided structure would result in a scientifically inaccurate report. We can, however, offer to produce a thoroughly researched article on one of the following, factually accurate topics:

The Role of Halogenated Pyridine Derivatives in Modern Agrochemicals: An article focusing on the correct intermediates (e.g., 2,3-dichloropyridine, 2,3-dichloro-5-trifluoromethylpyridine) and their role in the synthesis of the agrochemicals listed in your request.

Synthesis of Nevirapine: A detailed article on the synthesis of this important API, focusing on its true key intermediate, 3-amino-2-chloro-4-methylpyridine (CAPIC).

Please advise if you would like to proceed with an article on a revised, scientifically sound topic.

Advanced Applications of 2,3 Dichloro 4 Methylpyridine in Organic Synthesis

Applications in Specialty Chemical and Material Science

Polymer and Coating Innovations

Following a comprehensive review of available scientific literature and research data, no specific information was found regarding the application of 2,3-Dichloro-4-methylpyridine in polymer and coating innovations. Searches for the use of this specific compound in the synthesis of polymers or as a component in coating formulations did not yield any relevant results. While related compounds, such as other chlorinated methylpyridine isomers, have been mentioned in the broader context of specialty chemicals that could potentially be used in coatings, there is no direct evidence or research detailing the role of this compound in this field.

Therefore, this section cannot be populated with detailed research findings or data tables as no publicly accessible information currently exists on this specific topic. Further research and investigation would be necessary to determine if this compound has any potential applications in polymer and coating science.

Biological and Biomedical Research on 2,3 Dichloro 4 Methylpyridine and Its Derivatives

Investigation of Bioactivity Profiles

The biological activities of pyridine (B92270) derivatives are diverse, with many exhibiting significant antimicrobial and anticancer properties. The introduction of halogen atoms and methyl groups to the pyridine ring can profoundly influence these activities by altering the electronic and steric properties of the molecule.

Pyridine compounds are a well-established class of antimicrobial agents with activity against a range of bacterial and fungal pathogens. nih.gov The presence of chloro and other halogen substituents on the pyridine ring has been shown to be a key determinant of their antimicrobial efficacy. nih.gov For instance, certain 3-chloro-substituted pyridine derivatives have demonstrated potent activity against various bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

The mechanisms underlying the antimicrobial action of pyridine derivatives are varied. Some compounds are believed to disrupt cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. Others may interfere with essential metabolic pathways or inhibit enzymes crucial for microbial survival. While the precise mechanisms for 2,3-Dichloro-4-methylpyridine are not specifically elucidated, the presence of two chlorine atoms suggests a potential for significant electronic and lipophilic interactions with microbial targets.

Below is a table summarizing the antimicrobial activity of various substituted pyridine derivatives, offering a comparative perspective.

| Compound Class | Target Organisms | Observed Activity |

| Chloro-substituted Pyridines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent antibacterial activity |

| Nicotinic Acid Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Notable antimicrobial activity |

| Pyridine-Thiophene Hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Good antimicrobial activity |

This table is illustrative and based on general findings for substituted pyridine derivatives, not specifically this compound.

The pyridine scaffold is a common feature in many anticancer agents. mdpi.com Structure-activity relationship (SAR) studies on various pyridine derivatives have indicated that the nature and position of substituents play a crucial role in their antiproliferative activity. mdpi.com For example, the presence of halogen atoms on the pyridine ring has been associated with enhanced anticancer effects in some series of compounds. mdpi.com

Derivatives of 2,3-diaryl-3H-imidazo[4,5-b]pyridine have demonstrated moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). nih.gov The mechanisms of action for anticancer pyridine derivatives often involve the modulation of key cellular pathways. One common mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through various signaling cascades, often involving the activation of caspases and the disruption of mitochondrial function. While direct evidence for this compound is unavailable, the general antiproliferative activity of dichlorinated aromatic compounds suggests this as a potential area of investigation.

The following table presents data on the anticancer activity of representative pyridine derivatives.

| Compound Series | Cancer Cell Line(s) | IC50 Values |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate cytotoxicity observed |

| Thieno[2,3-c]pyridine Derivatives | HSC3, T47D, RKO | Potent inhibition with IC50 values in the low micromolar range for some derivatives |

This table is illustrative and based on general findings for substituted pyridine derivatives, not specifically this compound.

Enzymatic Interactions and Inhibition Studies

The interaction of small molecules with metabolic enzymes is a critical aspect of their pharmacological profile. Pyridine-containing compounds have been shown to interact with various enzyme systems, most notably the cytochrome P450 family.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The pyridine ring is a known structural motif in many CYP inhibitors. nih.gov

Specifically, the inhibition of CYP1A2, an enzyme responsible for the metabolism of approximately 10-15% of FDA-approved drugs, has been a subject of interest. Both global and context-based matched molecular pair analyses have been employed to identify structural transformations that influence CYP1A2 inhibition. These studies have revealed that substitutions on aromatic rings, including the introduction of methyl and chloro groups, can significantly alter the inhibitory potential of a molecule. While direct studies on this compound are lacking, the presence of the pyridine core and chloro-substituents suggests a potential for interaction with CYP enzymes.

The potential inhibition of CYP enzymes by this compound or its derivatives would have significant implications for their pharmacokinetic profile and could lead to drug-drug interactions if co-administered with other medications metabolized by the same enzymes. Enzyme inhibition can lead to decreased clearance and increased plasma concentrations of co-administered drugs, potentially resulting in toxicity. Therefore, understanding the enzymatic interaction profile of any new chemical entity is a crucial step in its development as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-activity relationship (SAR) studies are fundamental to the process of rational drug design, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic properties.

The antiproliferative activity of pyridine derivatives, for example, is highly dependent on the number and position of substituents such as methoxy groups, halogens (including chlorine), and other functional groups. mdpi.com Similarly, in the context of antimicrobial activity, the position and nature of substituents on the pyridine ring dictate the potency and spectrum of action. nih.gov

For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogues with variations at the chloro and methyl positions, as well as the introduction of other functional groups at the remaining positions of the pyridine ring. Such studies would be crucial for identifying the key structural features required for potent and selective biological activity and for guiding the design of more effective therapeutic agents based on this scaffold.

Ligand Design and Target Specificity

The design of ligands based on the this compound scaffold involves a strategic approach to optimize interactions with specific biological targets. The chlorine and methyl substituents on the pyridine ring play a crucial role in defining the molecule's size, shape, lipophilicity, and electronic distribution, all of which are critical for target binding.

Role of Substituents in Ligand Design:

The design of novel bioactive compounds often starts with a key intermediate that can be readily modified. For instance, derivatives of 2-chloro-5-(chloromethyl)pyridine have been synthesized to explore their biological activities, including potential antimicrobial and anti-malarial effects. This approach of creating a library of derivatives from a core scaffold is a common strategy in drug discovery. The specific placement of chloro and methyl groups in this compound offers a distinct template for creating new chemical entities.

The chlorine atoms at the 2 and 3 positions significantly influence the electronic nature of the pyridine ring, withdrawing electron density and potentially altering its pKa. This can affect the hydrogen bonding capacity of the ring nitrogen. Furthermore, the presence of two chlorine atoms can provide sites for halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group at the 4-position adds a lipophilic character and steric bulk, which can be crucial for fitting into hydrophobic pockets of target proteins.

Target Specificity:

While specific biological targets for this compound are not extensively documented in publicly available research, the broader class of pyridine derivatives has been shown to interact with a wide array of biological targets. These include enzymes, receptors, and ion channels. For example, various substituted pyridine derivatives have been investigated as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

The specificity of a ligand for its target is determined by the complementarity of their shapes and the nature of the intermolecular interactions between them. The dichloromethyl-substituted pyridine core provides a rigid framework that can be further functionalized to enhance affinity and selectivity for a particular target. For instance, in the design of kinase inhibitors, the pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase domain, while the substituents on the ring can occupy adjacent hydrophobic pockets. The specific arrangement of the chloro and methyl groups on this compound would dictate its preferred binding orientation within a target's active site.

Computational methods such as molecular docking are invaluable tools for predicting the binding modes of pyridine derivatives and understanding their target specificity. These studies can help rationalize the observed biological activities of a series of compounds and guide the design of new analogs with improved potency and selectivity. For example, docking studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have helped to identify key structural requirements for activity.

The following table summarizes the key roles of the substituents of this compound in ligand design and their potential influence on target specificity.

| Substituent | Position | Key Properties | Potential Role in Ligand Design and Target Specificity |

| Chlorine | 2 | Electron-withdrawing, Halogen bonding donor | Modulates pKa of pyridine nitrogen, participates in halogen bonds with the target protein. |

| Chlorine | 3 | Electron-withdrawing, Halogen bonding donor | Further influences ring electronics, provides additional site for halogen bonding. |

| Methyl | 4 | Lipophilic, Steric bulk | Occupies hydrophobic pockets in the target's active site, influences ligand orientation. |

| Pyridine Nitrogen | 1 | Hydrogen bond acceptor, Basic center | Forms key hydrogen bonds with the target, influences solubility and pharmacokinetic properties. |

Pharmacophore Elucidation

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For derivatives of this compound, elucidating the pharmacophore helps in understanding the key interactions with their biological targets and in designing new, more potent compounds.

A pharmacophore model for a series of active compounds typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The pyridine ring itself is a common pharmacophoric feature, often acting as a hydrogen bond acceptor through its nitrogen atom.

Key Pharmacophoric Features:

Based on the structure of this compound and the general understanding of pyridine derivatives in medicinal chemistry, a hypothetical pharmacophore could include:

A Hydrogen Bond Acceptor: The pyridine nitrogen atom is a primary hydrogen bond acceptor.

Aromatic Ring Feature: The pyridine ring itself can engage in π-π stacking or other aromatic interactions with the target protein.

Hydrophobic Feature: The methyl group at the 4-position provides a distinct hydrophobic feature that can interact with nonpolar residues in the binding site.

Halogen Bond Donors: The two chlorine atoms can act as halogen bond donors, a specific type of interaction with electron-rich atoms like oxygen or sulfur in the protein.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to develop pharmacophore models. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. Such studies on related pyridine derivatives have provided valuable insights into their pharmacophoric requirements. For example, 3D-QSAR studies on imidazo[4,5-b]pyridine derivatives as kinase inhibitors have highlighted the importance of steric and electrostatic fields for their biological activity.

The table below outlines the potential pharmacophoric features of the this compound scaffold and their likely contributions to biological activity.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Biological Target |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Formation of hydrogen bonds with amino acid residues (e.g., in the hinge region of kinases). |

| Aromatic Ring | Pyridine Ring | π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrophobic Group | 4-Methyl Group | Van der Waals interactions within a hydrophobic pocket of the target protein. |

| Halogen Bond Donor | 2-Chloro and 3-Chloro Substituents | Halogen bonding with backbone carbonyls or other electron-rich atoms in the binding site. |

The elucidation of a precise pharmacophore for a specific biological activity of a this compound derivative would require the synthesis and biological evaluation of a series of analogs, followed by computational modeling. This iterative process of design, synthesis, testing, and modeling is fundamental to modern drug discovery and can lead to the development of potent and selective therapeutic agents based on this promising chemical scaffold.

Environmental Research Perspectives on Dichloromethylpyridines

Fate and Transport in Environmental Compartments

The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. mdpi.com For dichloromethylpyridines, these processes are influenced by the chemical's physical and chemical properties, as well as environmental conditions. mdpi.com

While specific data for 2,3-dichloro-4-methylpyridine is scarce, information on analogous compounds such as 3-amino-2-chloro-4-methylpyridine (B17603) can provide insights into its potential environmental behavior. Key parameters that govern the fate and transport of such compounds include the soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric hydroxylation rate. epa.gov

For instance, the soil adsorption coefficient (Koc) for 3-amino-2-chloro-4-methylpyridine has been reported to be 60.3 L/kg, suggesting moderate mobility in soil. epa.gov A lower Koc value indicates a greater potential for the compound to move through the soil profile and potentially reach groundwater. The bioconcentration factor (BCF) for this analog is 7.81 L/kg, indicating a low potential for accumulation in aquatic organisms. epa.gov The atmospheric fate is influenced by the rate of hydroxylation, which for 3-amino-2-chloro-4-methylpyridine is estimated at 3.55e-11 cm³/molecule-sec, suggesting it can be degraded in the atmosphere. epa.gov

Table 1: Environmental Fate and Transport Parameters for 3-Amino-2-chloro-4-methylpyridine epa.gov

| Parameter | Value | Unit |

|---|---|---|

| Biodegradation Half-Life | 2.57 | days |

| Bioconcentration Factor | 7.81 | L/kg |

| Atmospheric Hydroxylation Rate | 3.55e-11 | cm³/molecule*sec |

| Soil Adsorption Coefficient (Koc) | 60.3 | L/kg |

The degradation of dichloromethylpyridines in soil and water can occur through various biotic and abiotic processes. Microbial degradation is a key factor in the natural attenuation of these compounds. tecnoscientifica.com Studies on related compounds like pyridine (B92270) and 4-methylpyridine (B42270) have shown that microorganisms can utilize them as a source of carbon and nitrogen. researchgate.net The degradation of 4-methylpyridine by the bacterium Gordonia terrea IIPN1 has been documented, suggesting that microbial breakdown is a potential pathway for methylated pyridines. researchgate.net

For chlorinated pyridines, the degradation pathway often involves initial oxidation or reduction reactions. The presence of chlorine atoms on the pyridine ring can influence the rate and pathway of degradation. In some cases, the degradation of chlorinated aromatic compounds proceeds through the removal of chlorine atoms (dechlorination) followed by ring cleavage. mdpi.com

Photolytic degradation, or photodegradation, is the breakdown of compounds by light. For pyridine derivatives, this can be a significant environmental degradation pathway. Studies on 3-chloropyridine (B48278) have demonstrated its complete mineralization under photocatalysis with titanium dioxide (TiO2). researchgate.net This suggests that photolytic processes, particularly in the presence of photocatalysts, could contribute to the degradation of dichloromethylpyridines in aquatic environments. researchgate.net

Biodegradation studies on related compounds provide further insight. The aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene (B32671) has been observed, indicating that bacteria can degrade dichlorinated aromatic compounds. nih.gov The degradation of 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) by Gordonia nitida LE31 has been shown to proceed via C-2–C-3 ring cleavage. mdpi.com For dichloromethylpyridines, a combination of dechlorination and ring cleavage is a plausible biodegradation pathway.

Ecotoxicological Impact Assessments

Ecotoxicity is often assessed using standardized tests on various organisms, such as fish, invertebrates, and algae. The results are typically reported as the concentration that causes a specific effect in a certain percentage of the test population (e.g., LC50, the lethal concentration for 50% of the population).

Table 2: Ecotoxicity Data for 2-Chloro-6-(trichloromethyl)pyridine noaa.gov

| Organism | Common Name | Test | Toxicity | Unit |

|---|---|---|---|---|

| Daphnia magna | Daphnia | LC0 | 10 | mg/l |

| Ictalurus punctatus | Channel catfish | LC50 | 5.8 | mg/l |

| Planorbis sp. | Ramshorn snail | LC0 | 10 | mg/l |

The data in Table 2 suggests that chlorinated pyridines can be toxic to aquatic organisms. The LC50 for channel catfish indicates a higher level of acute toxicity compared to the LC0 for daphnia and ramshorn snails.

Development of Remediation Strategies for Contaminated Environments

Remediation of environments contaminated with chlorinated organic compounds can be challenging. researchgate.net Several strategies have been developed for the cleanup of contaminated soil and water. mdpi.com These can be broadly categorized as physical, chemical, and biological methods.

For chlorinated solvents, which share some properties with dichloromethylpyridines, common remediation technologies include:

Adsorption: Using materials like activated carbon to bind the contaminants and remove them from water.

Advanced Oxidation Processes (AOPs): Employing strong oxidizing agents like ozone or hydrogen peroxide, often in combination with UV light, to break down the contaminants into less harmful substances. researchgate.net

Microbial Degradation (Bioremediation): Utilizing microorganisms that can degrade the contaminants. This can involve stimulating the growth of naturally occurring microbes (natural attenuation) or introducing specific microbes to the contaminated site (bioaugmentation). tecnoscientifica.com

Phytoremediation: Using plants to take up, degrade, or stabilize contaminants in soil and water.

The choice of remediation strategy depends on the specific contaminant, the extent and location of the contamination, and the site conditions. For dichloromethylpyridines, a combination of these approaches may be necessary for effective remediation.

Emerging Research Trends and Future Directions for 2,3 Dichloro 4 Methylpyridine

Sustainable Synthetic Pathways and Green Chemistry Innovations

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that are often energy-intensive and utilize hazardous reagents. The future of chemical synthesis for compounds like 2,3-Dichloro-4-methylpyridine is increasingly focused on the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance efficiency. researchgate.netmdpi.com

Key research trends in this area include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for the use of less hazardous solvents. mdpi.com The application of microwave irradiation to the synthesis of chlorinated pyridines could lead to more efficient and scalable production processes.

Ultrasonic-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative to traditional heating. It can enhance reaction rates and improve mixing, leading to cleaner reactions with fewer by-products.

Development of Novel Catalysts: Research is moving towards the use of biocatalysts, such as engineered enzymes, which operate under mild conditions and exhibit high selectivity. nih.gov For pyridine derivatives, this could mean synthesizing precursors from renewable feedstocks, minimizing the need for harsh chemicals. Heterogeneous catalysts are also being explored for their ease of separation and recyclability, which simplifies purification processes and reduces waste.

Solvent-Free and Aqueous Reactions: A significant push in green chemistry is to minimize or eliminate the use of volatile organic solvents. researchgate.netmdpi.com Future synthetic routes for this compound may involve solvent-free conditions, such as mechanochemistry (grinding), or the use of water as a benign reaction medium. mdpi.comnih.gov

< div class="table-container">

| Green Chemistry Approach | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Accelerated reaction rates, higher yields, reduced side products. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance chemical reactivity. | Improved energy efficiency, enhanced mass transfer, potential for novel reaction pathways. |

| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | High selectivity, mild reaction conditions (room temperature and pressure), use of renewable starting materials. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium (e.g., mechanochemistry). | Reduced waste, elimination of toxic and volatile organic compounds (VOCs), simplified workup. |

Advanced Functional Material Development

The unique electronic properties of the pyridine ring, modulated by the electron-withdrawing chlorine atoms and the electron-donating methyl group, make this compound an attractive candidate for the development of advanced functional materials.

Future research is likely to focus on incorporating this moiety into:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can coordinate with metal ions to form extended one-, two-, or three-dimensional structures. acs.orgresearchgate.netnih.govacs.orgnih.gov The specific substitution pattern of this compound can influence the geometry and electronic properties of these materials, leading to applications in catalysis, gas storage, and sensing. acs.orgnih.gov For instance, dihalopyridine ligands have been successfully used to construct 1-D coordination polymers with copper(I) halides, where the halogen atoms play a role in forming 3-D supramolecular networks. researchgate.net